Heptan-2-yl carbonochloridate
CAS No.: 290819-03-3
Cat. No.: VC0104288
Molecular Formula: C₈H₁₅ClO₂
Molecular Weight: 178.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 290819-03-3 |
---|---|
Molecular Formula | C₈H₁₅ClO₂ |
Molecular Weight | 178.66 |
IUPAC Name | heptan-2-yl carbonochloridate |
Standard InChI | InChI=1S/C8H15ClO2/c1-3-4-5-6-7(2)11-8(9)10/h7H,3-6H2,1-2H3 |
SMILES | CCCCCC(C)OC(=O)Cl |
Introduction
Synthesis and Reactivity
Heptan-2-yl carbonochloridate is synthesized through the reaction of heptan-2-ol with chloroformic acid or phosgene. While detailed protocols are scarce in open literature, the general approach involves:
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Nucleophilic acyl substitution: Heptan-2-ol reacts with chloroformic acid () or phosgene () under anhydrous conditions, producing the chloroformate ester .
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Catalytic activation: Pyridine or triethylamine (TEA) is often used to neutralize HCl byproducts and drive the reaction to completion .
The reaction’s efficiency depends on the purity of heptan-2-ol and the stoichiometric control of chlorinating agents. Industrial-scale syntheses may employ optimized conditions to minimize side reactions, such as hydrolysis or carbonate formation .
Physical and Chemical Properties
Key Reactivity:
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Hydrolysis: Reacts rapidly with water to form heptan-2-ol, , and HCl .
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Alcoholysis: Reacts with alcohols to produce mixed carbonates (e.g., ) .
Applications in Organic Synthesis
Heptan-2-yl carbonochloridate is utilized in:
Pharmaceutical Intermediate Synthesis
It serves as a critical reagent in the production of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor, where it acts as a potential impurity during esterification steps . For example:
Derivatization Reactions
Chloroformates, including heptan-2-yl derivatives, are widely used for:
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Amino group protection: Formation of carbamates (e.g., Boc or Cbz derivatives) .
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Esterification of carboxylic acids: Rapid activation under pyridine or TEA catalysis .
In gas chromatography, chloroformates enable the derivatization of polar analytes (e.g., amino acids, polyols) into volatile esters .
Hazard | GHS Classification | Preventive Measures |
---|---|---|
Acute toxicity (oral) | H301 + H311 + H331 | Avoid ingestion; use PPE |
Skin/eye irritation | H314 | Wear gloves, goggles, face shield |
Respiratory irritation | H335 | Use in fume hood |
Aquatic toxicity | H400, H410 | Prevent environmental release |
Storage Recommendations:
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Store under inert gas ( or Ar) at 2–8°C to minimize hydrolysis .
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Use moisture-free solvents (e.g., dichloromethane, THF) for reactions .
Analytical Characterization
Collision Cross Section (CCS)
Predicted CCS values for common adducts :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 179.08 | 137.4 |
[M+Na]⁺ | 201.07 | 147.8 |
[M-H]⁻ | 177.07 | 136.3 |
Regulatory and Shipping Guidelines
Parameter | Specification | Source |
---|---|---|
UN Number | 3277 | |
Packing Group | II | |
HazMat Fee (500g) | $80+ (Domestic), $150+ (Intl) | |
Excepted Quantity | ≤1g/mL or ≤100g/package |
Key Notes:
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Air Transport: Requires Class 6.1 PG II labeling and documentation .
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Ground Transport: Adheres to IATA/IMDG regulations for toxic liquids .
Environmental and Health Risks
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